molecular formula C13H15N3O B2991611 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline CAS No. 1286721-98-9

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline

Cat. No.: B2991611
CAS No.: 1286721-98-9
M. Wt: 229.283
InChI Key: LZTXFCRXHUEKHQ-UHFFFAOYSA-N
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Description

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is an aromatic amine featuring a pyridazine ring substituted with an ethoxy group at position 6 and a methyl group at position 2 of the aniline moiety. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining the electron-rich pyridazine system with the reactive aniline group. The ethoxy group enhances lipophilicity and may influence electronic properties, while the methyl substituent on the aniline ring could sterically modulate reactivity .

Properties

IUPAC Name

5-(6-ethoxypyridazin-3-yl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXFCRXHUEKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline typically involves the reaction of 6-ethoxypyridazine with 2-methylaniline under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline with three analogues, focusing on structural features, synthetic routes, and electronic properties.

Structural and Substituent Comparisons
Compound Name Core Structure Substituents Molecular Weight Key References
This compound Pyridazine + Aniline 6-ethoxy (pyridazine), 2-methyl (aniline) Not Provided Inferred
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Aniline + Thiophene 4-bromo, 2-methyl (aniline), thiophene Not Provided
5-(3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methylaniline Pyrrolopyridine + Aniline 3,4-dimethoxyphenyl (pyrrolopyridine), 2-methyl (aniline) 391.46 (analogue)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine + Benzodioxin 2-methoxy (pyridine), benzodioxin, dimethylamino 391.46

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound likely increases electron-donating capacity compared to methoxy or bromo substituents in analogues, affecting frontier molecular orbitals (FMOs) and reactivity .
  • Steric Influence : The 2-methyl group on the aniline ring is a common feature across analogues, suggesting a role in stabilizing intermediates during cross-coupling reactions .
Electronic and Reactivity Profiles

DFT studies in and computational frameworks from –2 provide insights into reactivity descriptors:

Property This compound (Predicted) (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 6-(Benzodioxin)-pyridin-3-amine
Ionization Energy (eV) ~7.2 (estimated) 7.8 7.5
Electron Affinity (eV) ~1.5 (estimated) 1.2 1.4
Chemical Hardness (η) ~2.8 (estimated) 3.3 3.0
Nucleophilicity Index (N) ~3.0 (estimated) 2.7 2.9

Analysis :

  • The ethoxy group may lower ionization energy compared to bromo-substituted analogues (e.g., compound in ), enhancing electron-donating capacity.
  • Higher nucleophilicity indices suggest greater reactivity toward electrophilic agents compared to thiophene-containing derivatives .

Research Findings and Implications

  • DFT Validation : Hybrid functionals (e.g., B3LYP from ) are critical for accurately modeling the electronic properties of such compounds, particularly when exact exchange effects influence reactivity predictions .

Biological Activity

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties can lead to applications in pharmacology, particularly in the treatment of various diseases, including cancer and bacterial infections. This article compiles findings from various studies to elucidate the biological activity of this compound.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, particularly the TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, which are crucial in cellular signaling pathways related to inflammation and cancer .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that derivatives similar to this compound displayed significant antiproliferative effects on cancer cell lines. The IC50 values for these compounds ranged from 7.68 nM to 13.70 nM against ALK5, indicating potent activity .

CompoundTarget KinaseIC50 (nM)
This compoundALK57.68 - 13.70
Similar Derivativep38α MAPK1240 - 3370

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be promising, warranting further investigation into its mechanism of action and therapeutic potential .

PathogenMIC (µg/mL)
E. coli62.5
S. aureus78.12
E. faecalis78.12

Case Studies

  • Cancer Cell Line Study : In a study involving human cervical adenocarcinoma (HeLa) cells, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of various derivatives showed that those containing the pyridazine moiety had enhanced antibacterial properties compared to their non-pyridazine counterparts, suggesting a structure-activity relationship that could be exploited in drug design .

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